

# Core Pharmacokinetic Parameters of Tosedostat

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## Compound Focus: Tosedostat

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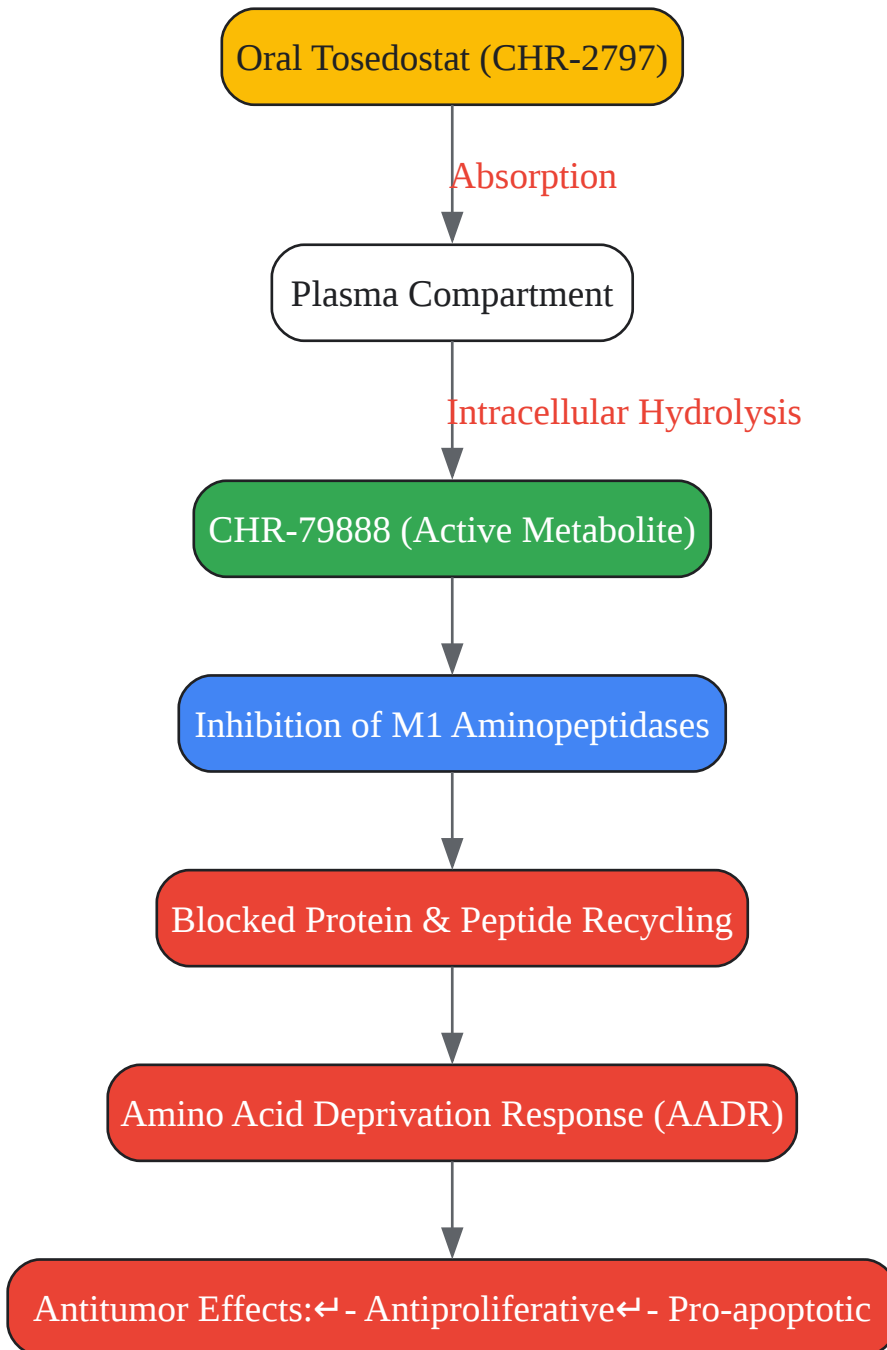
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The table below summarizes the fundamental pharmacokinetic parameters of **Tosedostat** and its active metabolite, CHR-79888, derived from clinical studies in patients with advanced solid tumors [1] [2].

Parameter	Tosedostat (CHR-2797)	Active Metabolite (CHR-79888)
Recommended Phase II Dose (Single Agent)	240 mg once daily [1] [2]	-
Peak & Overall Exposure	Dose-proportional increases in AUC and Cmax [1]	Dose-proportional increases in AUC and Cmax [1]
Terminal Half-life ( $t_{1/2}$ )	~1 to 3.5 hours [1]	~6 to 11 hours [1]
Key Clearance Mechanism	Rapid intracellular hydrolysis to CHR-79888 [3] [4]	-
Intracellular Accumulation	Low (poor membrane-permeant pro-drug) [3]	Excellent [3]
Drug-Drug Interaction (with Paclitaxel)	No pharmacokinetic interaction observed [3]	No pharmacokinetic interaction observed [3]

## Metabolic Pathway and Mechanism of Action

**Tosedostat** is an orally bioavailable aminopeptidase inhibitor that functions as a pro-drug [4]. The following diagram illustrates its activation and primary mechanism of action.



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**Tosedostat** is converted to its active form, CHR-79888, inside cells, which then inhibits aminopeptidases, leading to amino acid depletion and antitumor effects [3] [4].

## Details from Key Clinical Studies and Protocols

The pharmacokinetic data is primarily derived from two pivotal early-phase clinical trials. Key experimental details are summarized below.

### Phase I Study of Tosedostat as a Single Agent [1]

- **Study Design:** First-in-human, dose-escalation study in patients with advanced solid tumors.
- **Dosing:** Once-daily oral administration across 12 cohorts (doses from 10 mg to 320 mg).
- **PK Sampling:** Plasma samples were collected to determine concentrations of **Tosedostat** and CHR-79888 using validated LC-MS/MS methods.
- **PK Analysis:** Non-compartmental analysis was performed to determine AUC, C<sub>max</sub>, and half-life.
- **Key Finding:** The study established **240 mg daily** as the recommended phase II dose due to tolerability and achieving intracellular metabolite levels associated with preclinical efficacy.

### Phase Ib Study of Tosedostat in Combination with Paclitaxel [3]

- **Study Design:** Investigated the safety and PK of intravenous paclitaxel (every 3 weeks) with daily oral **Tosedostat** (90–240 mg).
- **PK Sampling & Analysis:**
  - Blood was drawn on **Day 1** (paclitaxel alone) and **Days 21-22** (combination) for full PK profiles.
  - Plasma concentrations of paclitaxel, **Tosedostat**, and CHR-79888 were measured using **validated LC-MS/MS** methods.
  - PK parameters (C<sub>max</sub>, AUC, t<sub>1/2</sub>) were calculated using **WinNonlin Professional software (version 4.1)** with noncompartmental methods.
- **Key Finding:** No PK interaction was observed; co-administration did not alter the pharmacokinetics of either paclitaxel or **Tosedostat**.

## Clinical Implications and Synergies

- **Tolerability:** The main toxicities included fatigue, diarrhea, peripheral edema, and nausea. Dose-limiting toxicities at 320 mg included thrombocytopenia, anemia, and neurological effects [1].
- **Synergy with Other Agents:** Preclinical evidence shows strong synergy between **Tosedostat** and **HDAC inhibitors** (e.g., CHR-3996). The combination disrupts NF-κB signaling, providing a rationale for clinical combination strategies, particularly in multiple myeloma [5].

## Important Considerations on Data

The pharmacokinetic data presented is derived from clinical trials published between 2009 and 2013. While this represents the foundational PK profile of **Tosedostat**, you should consult more recent trial publications or regulatory documents for the very latest information, especially for specific patient populations or new drug combinations.

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## References

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